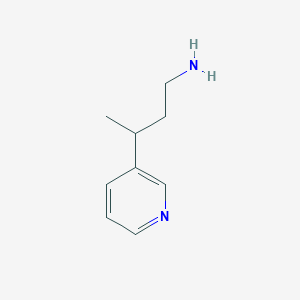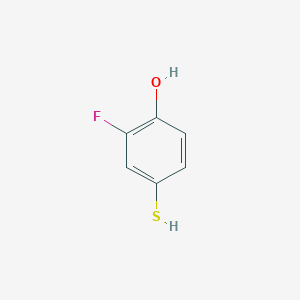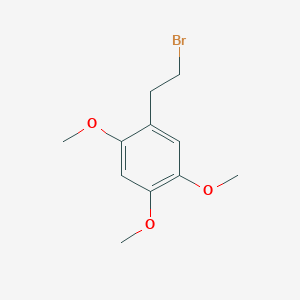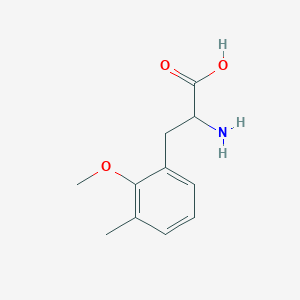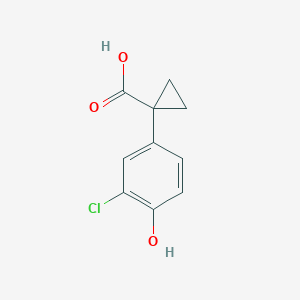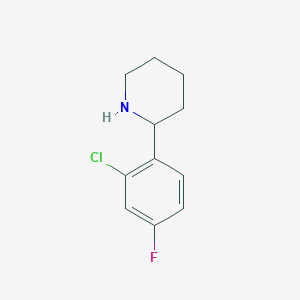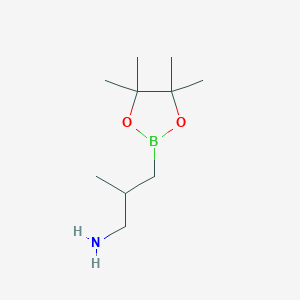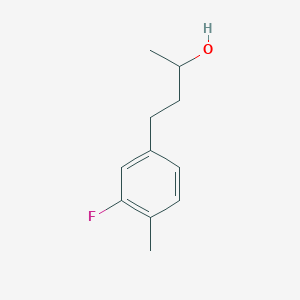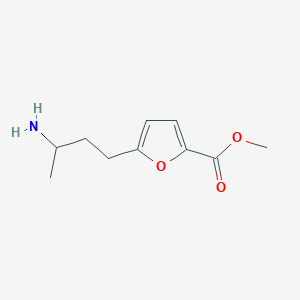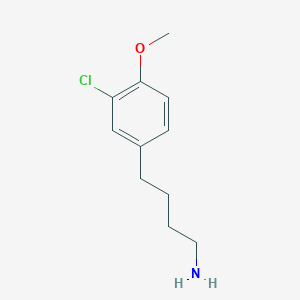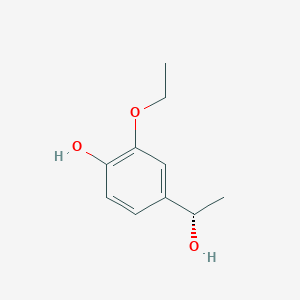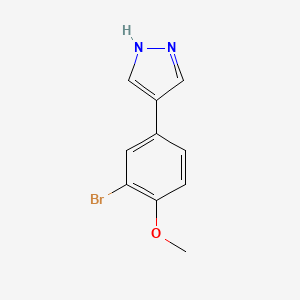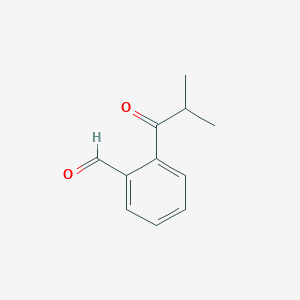![molecular formula C12H12F3NO B13611084 rac-N-[(1R,2R)-2-(trifluoromethyl)cyclobutyl]benzamide](/img/structure/B13611084.png)
rac-N-[(1R,2R)-2-(trifluoromethyl)cyclobutyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
rac-N-[(1R,2R)-2-(trifluoromethyl)cyclobutyl]benzamide: This compound belongs to the class of benzamides and features a cyclobutyl ring, a benzene ring, and a trifluoromethyl group. It is primarily used as a research tool in various biological and chemical studies.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of rac-N-[(1R,2R)-2-(trifluoromethyl)cyclobutyl]benzamide involves the reaction of 2-(trifluoromethyl)cyclobutanone with aniline in the presence of a catalyst. The reaction mixture is then purified to obtain the final product. The compound is characterized using various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS).
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure the compound’s purity and yield.
化学反応の分析
Types of Reactions: rac-N-[(1R,2R)-2-(trifluoromethyl)cyclobutyl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The benzamide group can undergo substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
科学的研究の応用
rac-N-[(1R,2R)-2-(trifluoromethyl)cyclobutyl]benzamide has a wide range of scientific research applications, including:
Chemistry: Used as a research tool to study the effects of trifluoromethyl groups on chemical reactivity and stability.
Biology: Investigated for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Explored for its potential therapeutic applications, including its role as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes due to its unique structural properties.
作用機序
The mechanism of action of rac-N-[(1R,2R)-2-(trifluoromethyl)cyclobutyl]benzamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s stability and reactivity. The compound’s effects are mediated through its binding to target proteins or enzymes, leading to alterations in their activity and subsequent biological responses.
類似化合物との比較
rac-N-[(1R,2R)-2-(trifluoromethyl)cyclobutyl]benzamide can be compared with other similar compounds, such as:
N-[(1R,2R)-2-(trifluoromethyl)cyclobutyl]acetamide: Similar structure but with an acetamide group instead of a benzamide group.
N-[(1R,2R)-2-(trifluoromethyl)cyclobutyl]formamide: Features a formamide group, offering different reactivity and applications.
N-[(1R,2R)-2-(trifluoromethyl)cyclobutyl]propionamide: Contains a propionamide group, providing unique chemical properties.
The uniqueness of this compound lies in its specific combination of a trifluoromethyl group with a benzamide structure, which imparts distinct chemical and biological properties.
特性
分子式 |
C12H12F3NO |
|---|---|
分子量 |
243.22 g/mol |
IUPAC名 |
N-[(1R,2R)-2-(trifluoromethyl)cyclobutyl]benzamide |
InChI |
InChI=1S/C12H12F3NO/c13-12(14,15)9-6-7-10(9)16-11(17)8-4-2-1-3-5-8/h1-5,9-10H,6-7H2,(H,16,17)/t9-,10-/m1/s1 |
InChIキー |
FGTTXIIHJBRFLE-NXEZZACHSA-N |
異性体SMILES |
C1C[C@H]([C@@H]1C(F)(F)F)NC(=O)C2=CC=CC=C2 |
正規SMILES |
C1CC(C1C(F)(F)F)NC(=O)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



